N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two 4-chlorophenyl groups and a morpholino group attached to the triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions. Cyanuric chloride is a versatile reagent that reacts with amines to form triazine derivatives.
Introduction of 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through nucleophilic substitution reactions. This involves reacting the triazine core with 4-chloroaniline in the presence of a base such as sodium hydroxide.
Attachment of the Morpholino Group: The morpholino group can be introduced by reacting the intermediate compound with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The triazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and other products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in the presence of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while hydrolysis can produce amines and other related compounds.
Scientific Research Applications
N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: The compound is investigated for its potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Industrial Applications: It is used in the synthesis of other chemical compounds and intermediates, serving as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation.
DNA Interaction: It can intercalate with DNA, disrupting the replication process and leading to cell death.
Cell Membrane Disruption: The compound can disrupt cell membranes, leading to increased permeability and cell lysis.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N2,N4-bis(4-chlorophenyl)-1,3,5-triazine-2,4-diamine: This compound is similar in structure but lacks the morpholino group, which may affect its biological activity and chemical properties.
N2,N4-bis(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: This compound has methoxy groups instead of chlorophenyl groups, which can influence its reactivity and applications.
N2,N4-bis(4-fluorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: The presence of fluorine atoms can enhance the compound’s stability and biological activity.
Uniqueness
N2,N4-bis(4-chlorophenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is unique due to the combination of chlorophenyl and morpholino groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-N,4-N-bis(4-chlorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N6O/c20-13-1-5-15(6-2-13)22-17-24-18(23-16-7-3-14(21)4-8-16)26-19(25-17)27-9-11-28-12-10-27/h1-8H,9-12H2,(H2,22,23,24,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBVVDSRNNRIFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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